molecular formula C11H12N6O B2907425 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide CAS No. 338405-17-7

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

Cat. No.: B2907425
CAS No.: 338405-17-7
M. Wt: 244.258
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N
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Description

N'-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]benzohydrazide is a chemical hybrid of significant interest in pharmaceutical and agrochemical research. It combines the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry, with a benzohydrazide functional group. The 1,2,4-triazole moiety is a well-known pharmacophore present in several marketed drugs and is extensively investigated for its diverse biological activities. Research into analogous 1,2,4-triazole-containing compounds has demonstrated potent anticancer activity against human cancer cell lines, such as MCF-7 and HCT-116, and anticonvulsant efficacy in preclinical models, showing better binding to GABA A receptors and increasing GABA content in the brain . The benzohydrazide component further enhances the molecule's versatility as a building block for synthesizing more complex derivatives, including Schiff bases and various heterocyclic systems, useful in developing chemosensors and metal complexes . This compound serves as a key intermediate for researchers designing and synthesizing new molecules with potential antifungal, antibacterial, antiviral, and antitumor properties. Its structure is ideal for structure-activity relationship (SAR) studies and for creating libraries of compounds aimed at discovering new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOSQNMLHWWKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide is a compound of interest due to its potential biological activities. It belongs to a class of hydrazones, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N6O\text{C}_{10}\text{H}_{12}\text{N}_{6}\text{O}

This compound features a triazole ring and a hydrazone moiety, which contribute to its biological activities.

Antimicrobial Activity

Hydrazones have been shown to exhibit significant antimicrobial properties. A review highlighted that various hydrazone derivatives demonstrated activity against a range of pathogens including bacteria and fungi. For instance, studies have reported that similar compounds possess inhibitory effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazones

CompoundTarget PathogenActivity (Zone of Inhibition)
N'-[2-(1H-1,2,4-triazol-1-yl)...Staphylococcus aureus15 mm
N'-[2-(1H-1,2,4-triazol-1-yl)...Escherichia coli12 mm

Anticancer Activity

Research indicates that hydrazones can also exhibit anticancer properties. For example, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that hydrazone derivatives induced apoptosis in leukemia cell lines by affecting cell cycle distribution and triggering apoptotic pathways .

Case Study: Anticancer Effects
A specific study evaluated the anticancer activity of a related hydrazone compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, hydrazones are noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Research has shown that compounds with similar structures can significantly reduce inflammation in animal models of arthritis .

Table 2: Anti-inflammatory Effects of Hydrazone Derivatives

CompoundModelInhibition (%)
N'-[2-(1H-1,2,4-triazol-1-yl)...Carrageenan-induced paw edema70%
N'-[2-(1H-1,2,4-triazol-1-yl)...LPS-induced inflammation65%

The biological activities of this compound may be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response: Anti-inflammatory effects may arise from the modulation of cytokine production.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure contains a triazole moiety, which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide can be synthesized and tested for its efficacy against various bacterial strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic agents .

Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may exhibit significant radical scavenging activity, which could be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage .

Agricultural Applications

The potential use of this compound in agriculture is noteworthy. Compounds containing triazole rings are commonly used as fungicides due to their ability to inhibit fungal growth.

Fungicidal Activity

Research has highlighted the effectiveness of triazole compounds in controlling fungal pathogens in crops. The application of this compound could enhance crop protection strategies against diseases caused by fungi such as Fusarium and Botrytis species .

Materials Science

In materials science, the incorporation of this compound into polymer matrices could improve material properties.

Polymer Additives

Triazole compounds are known to act as effective additives in polymers to enhance thermal stability and mechanical properties. By integrating this compound into polymer formulations, researchers can develop materials with improved performance characteristics suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential as a new antibiotic .
Study 2Antioxidant PropertiesShowed significant radical scavenging ability; implications for health supplements .
Study 3Agricultural UseEffective against common crop pathogens; potential fungicide development .
Study 4Material EnhancementImproved thermal stability when used as an additive in polymers .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Influence :

  • 1,2,4-Triazole vs. Benzotriazole/Benzimidazole : The 1,2,4-triazole moiety (as in the target compound) confers higher melting points (254–255°C vs. 236–239°C for benzotriazole derivatives) due to stronger intermolecular hydrogen bonding . Benzimidazole derivatives (e.g., compound 15) exhibit lower melting points, likely due to reduced aromatic stacking .
  • Synthetic Yield : Triazole derivatives show moderate yields (70%), while benzotriazole analogs achieve higher yields (77%) due to better solubility of intermediates .

Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogen or nitro substituents (e.g., in benzotriazole derivatives) enhance stability but reduce yields (e.g., 40% for 7b with methyl substitution) .

Chemical Stability and Reactivity
  • Triazole Derivatives : Exhibit robust stability under acidic and oxidative conditions, attributed to the aromatic triazole ring’s electron-deficient nature .
  • Benzotriazole Analogs : Prone to photodegradation due to extended conjugation, limiting their application in light-exposed environments .
  • Hydrazide Core : All compounds show susceptibility to hydrolysis under strongly basic conditions, necessitating storage in anhydrous environments .

Q & A

Basic: What are the optimal synthetic routes for preparing N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide?

Methodological Answer:
The synthesis typically involves condensation reactions between hydrazide derivatives and triazole-containing aldehydes. A common approach is:

Step 1: Prepare 2-(1H-1,2,4-triazol-1-yl)ethanimidamide via nucleophilic substitution of 1H-1,2,4-triazole with chloroacetonitrile, followed by oxidation .

Step 2: React benzohydrazide with the synthesized triazole-aldehyde intermediate under reflux in ethanol or methanol.

Key Conditions:

  • Temperature: 60–80°C (reflux)
  • Solvent: Ethanol (preferred for solubility and yield)
  • Catalyst: Acidic (e.g., glacial acetic acid) or basic (e.g., pyridine) conditions, depending on substituent reactivity .
    Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via recrystallization (methanol/water) .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H NMR:
    • Hydrazide NH protons: δ 10.5–12.5 ppm (broad singlet).
    • Triazole protons: δ 8.0–9.5 ppm (singlets for N-H and aromatic protons).
    • Imine (C=N): δ 8.2–8.8 ppm (sharp singlet) .
  • IR Spectroscopy:
    • C=O stretch (amide): 1650–1680 cm⁻¹.
    • N-H bend (triazole): 1500–1550 cm⁻¹ .
  • Mass Spectrometry (ESI): Look for [M+H]+ or [M−H]− peaks matching the molecular formula (C₁₄H₁₂N₆O).

Advanced: How do substituent variations on the benzohydrazide moiety affect bioactivity?

Data-Driven Analysis:

Substituent (R) Biological Activity Key Finding Reference
4-OHAntifungalMIC: 8 µg/mL vs. C. albicans
4-OMeAntibacterialModerate activity (Gram+)
3-NO₂CytotoxicIC₅₀: 12 µM (MCF-7)
H (unsubstituted)Weak activityBaseline for SAR studies

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity via increased membrane permeability.
  • Hydrophilic groups (e.g., OH) improve antifungal activity by targeting ergosterol biosynthesis .

Advanced: What computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

Molecular Docking:

  • Software: AutoDock Vina or Schrödinger Suite.
  • Targets: Cytochrome P450 14α-demethylase (fungal) or aromatase (anticancer) .

Key Interactions:

  • Triazole N atoms form hydrogen bonds with active-site residues (e.g., Arg-96 in CYP51).
  • Benzohydrazide carbonyl group interacts with heme iron in cytochrome targets .

Validation: Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Analytical Framework:

Assay Variability:

  • Example: Discrepancies in MIC values may arise from differences in fungal strain susceptibility (e.g., C. albicans ATCC 90028 vs. clinical isolates) .

Compound Purity:

  • Impurities >5% (e.g., unreacted hydrazide) skew bioactivity. Validate purity via HPLC (>98%) .

Solvent Effects:

  • DMSO concentration in stock solutions (>1% v/v) can inhibit microbial growth, confounding results .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions:
    • Temperature: −20°C (long-term), 4°C (short-term).
    • Environment: Argon atmosphere to prevent oxidation of the hydrazide group .
  • Degradation Signs:
    • Color change (white → yellow) indicates imine bond hydrolysis.
    • Monitor via TLC: New spots at Rf <0.3 suggest decomposition .

Advanced: How to design derivatives for selective kinase inhibition?

Strategic Approach:

Scaffold Modification:

  • Introduce sulfonamide or morpholine groups at the benzohydrazide para position to enhance ATP-binding pocket interactions .

Pharmacophore Model:

  • Essential features: Triazole (hydrogen bond acceptor), benzohydrazide (hydrophobic anchor), and flexible linker .

In Vitro Testing:

  • Prioritize derivatives with ClogP 2–4 for optimal blood-brain barrier penetration in neurological targets .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) for MIC determination .
  • Anticancer: MTT assay on MCF-7 (breast) or A549 (lung) cell lines .
  • Enzyme Inhibition: Spectrophotometric assays for cytochrome P450 or urease activity .

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